molecular formula C8H10FN3O3S B1680427 Emtricitabine CAS No. 143491-54-7

Emtricitabine

Cat. No. B1680427
M. Wt: 247.25 g/mol
InChI Key: XQSPYNMVSIKCOC-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An improved method was developed to prepare cis (-)nucleosides, such as lamivudine and emtricitabine. A solvent and catalyst-free reaction was developed, with reduced reaction times to afford high yields of the key 5-hydroxy oxathiolane intermediate .


Molecular Structure Analysis

Emtricitabine is a cytosine analog that works as a nucleoside reverse transcriptase inhibitor (NRTI). The chemical structure is 5-Fluoro-1-[2R,5S)-2-(hydroxymethyl)-[1,3]oxathiolane-5-yl]cytosine (FTC). It has a similar chemical structure to lamivudine .


Chemical Reactions Analysis

Emtricitabine, along with the other drugs in the nucleoside reverse transcriptase inhibitor (NRTI) category, interacts with mitochondrial DNA polymerase, causing myopathy and neuropathy . A palmitoylated prodrug of emtricitabine (FTC) was synthesized to extend the drug’s half-life, antiretroviral activities, and biodistribution .


Physical And Chemical Properties Analysis

Emtricitabine is an organofluorine compound that is 5-fluorocytosine substituted at the 1 position by a 2- (hydroxymethyl)-1,3-oxathiolan-5-yl group (2R,5S configuration). It has a role as an antiviral drug and a HIV-1 reverse transcriptase inhibitor. Its molecular formula is C8H10FN3O3S and its molecular weight is 247.25 g/mol .

Scientific Research Applications

1. HIV Infection Management

  • Emtricitabine is extensively used in the treatment of HIV infection. It is effective in reducing and maintaining suppression of viral load in adults, both ART-naive and those experienced in antiretroviral therapy (ART) (Frampton & Perry, 2005).
  • It forms a component of preferred initial HIV combination therapy regimens, often used in place of lamivudine. This is due to its efficacy in maintaining virological response rates (Frampton & Perry, 2005).

2. Hepatitis B Treatment

  • Emtricitabine is also utilized in the treatment of hepatitis B virus. It has shown significant histologic, virologic, and biochemical improvement in patients with chronic HBV, both positive and negative for hepatitis Be (HBe) antigen (Lim et al., 2006).

3. Pharmacokinetic and Pharmacodynamic Properties

  • Studies have investigated emtricitabine's pharmacokinetic and pharmacodynamic characteristics, indicating its suitability for once-daily dosing in HIV treatment. These properties include a long mean plasma elimination half-life and a high rate of virological suppression (Wang et al., 2004).

4. Reproductive Toxicology Profile

  • Emtricitabine has been studied for its reproductive and developmental toxicology. It has demonstrated a favorable pre-clinical reproductive safety profile, not affecting fertility, sperm count, or early embryonic development in animal models (Szczech et al., 2003).

5. Combination Therapy

  • In combination therapies, emtricitabine has been used with other antiretroviral agents like tenofovir and rilpivirine, showing high rates of virological suppression and safety advantages (Gallant et al., 2016).

Safety And Hazards

Emtricitabine may cause a serious condition called lactic acidosis. Early symptoms of lactic acidosis may get worse over time and this condition can be fatal. Emtricitabine may increase your risk of certain infections or autoimmune disorders by changing the way your immune system works. Symptoms may occur weeks or months after you start treatment with emtricitabine . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSPYNMVSIKCOC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040129
Record name Emtricitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

About 1.12X10+6 mg/L in water at 25 °C, 2.00e+00 g/L
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Emtricitabine is a cytidine analog which, when phosphorylated to emtricitabine 5'-triphosphate, competes with deoxycytidine 5'-triphosphate for HIV-1 reverse transcriptase. As HIV-1 reverse transcriptase incorporates emtricitabine into forming DNA strands, new nucleotides are unable to be incorporated, leading to viral DNA chain termination. Inhibition of reverse transcriptase prevents transcription of viral RNA into DNA, therefore the virus is unable to incorporate its DNA into host DNA and replicate using host cell machinery. This reduces viral load., Emtricitabine, a synthetic nucleoside analog of cytosine, is phosphorylated by cellular enzymes to form emtricitabine 5'-triphosphate. Emtricitabine 5'-triphosphate inhibits the activity of the HIV-1 reverse transcriptase by competing with the natural substrate deoxycytidine 5'-triphosphate and by being incorporated into nascent viral DNA which results in chain termination. Emtricitabine 5'-triphosphate is a weak inhibitor of mammalian DNA polymerase alpha, beta, epsilon and mitochondrial DNA polymerase gamma.
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Emtricitabine

Color/Form

White to off white powder, White solid from ether and methanol

CAS RN

143491-57-0, 143491-54-7
Record name Emtricitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143491-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Racivir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emtricitabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143491570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emtricitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0040129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMTRICITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G70B4ETF4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMTRICITABINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULS8902U4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136-138, 136-140 °C, 136 - 140 °C
Record name Emtricitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00879
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EMTRICITABINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Emtricitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Emtricitabine
Reactant of Route 2
Emtricitabine
Reactant of Route 3
Emtricitabine
Reactant of Route 4
Emtricitabine
Reactant of Route 5
Reactant of Route 5
Emtricitabine
Reactant of Route 6
Emtricitabine

Citations

For This Compound
53,400
Citations
LM Bang, LJ Scott - Drugs, 2003 - Springer
… ▴ Emtricitabine, a nucleoside reverse transcriptase inhibitor, is phosphorylated by cellular enzymes to emtricitabine … , combination therapy including emtricitabine 200mg once daily was …
Number of citations: 115 link.springer.com
LD Saravolatz, MS Saag - Clinical infectious diseases, 2006 - academic.oup.com
Emtricitabine (FTC) is a new nucleoside agent that has activity against both human immunodeficiency virus (HIV) and hepatitis B virus. It is very similar to lamivudine (3TC) with respect …
Number of citations: 126 academic.oup.com
JE Frampton, CM Perry - Drugs, 2005 - Springer
… HIV isolates resistant to emtricitabine have been selected for in vitro and have also been recovered from patients receiving emtricitabine. Emtricitabine-resistant isolates are cross-…
Number of citations: 60 link.springer.com
…, Emtricitabine FTCB-301 Study Group - Archives of internal …, 2006 - jamanetwork.com
… Background Emtricitabine is a nucleoside analogue … Methods To compare the safety and efficacy of emtricitabine with … Each patient received either 200 mg of emtricitabine (n = 167) or …
Number of citations: 218 jamanetwork.com
DC Liotta, GR Painter - Accounts of chemical research, 2016 - ACS Publications
… FTC (emtricitabine), which was approved for once a day, oral administration in July 2003. A year later, Truvada, a once a day, oral, fixed dose combination of emtricitabine and tenofovir …
Number of citations: 35 pubs.acs.org
PL Anderson, JJ Kiser, EM Gardner… - Journal of …, 2011 - academic.oup.com
… safety and efficacy of TDF and emtricitabine for this new indication. A … Because tenofovir and emtricitabine are nucleos(t)ide … considerations for tenofovir and emtricitabine, which include …
Number of citations: 220 academic.oup.com
DD Richman - Antiviral therapy, 2001 - journals.sagepub.com
… member, emtricitabine, has shown a high degree of selectivity for human retroviruses [4,5]. In sub-micromolar concentrations, emtricitabine … Emtricitabine also exhibits antiviral activity …
Number of citations: 63 journals.sagepub.com
LH Wang, J Begley, RL St. Claire III… - AIDS Research & …, 2004 - liebertpub.com
Emtricitabine (FTC) is a potent deoxycytidine nucleoside analogue that was recently approved for the treatment of HIV infection. Emtricitabine is activated by intracellular …
Number of citations: 187 www.liebertpub.com
MS Saag, P Cahn, F Raffi, M Wolff, D Pearce… - Jama, 2004 - jamanetwork.com
… The probability of virological failure through week 60 was 4% in the emtricitabine group and … those in the emtricitabine group (15% vs 7%, P = .005).ConclusionOnce-daily emtricitabine …
Number of citations: 214 jamanetwork.com
KH Mayer, JM Molina, MA Thompson, PL Anderson… - The Lancet, 2020 - thelancet.com
Background Tenofovir alafenamide shows high antiviral efficacy and improved renal and bone safety compared with tenofovir disoproxil fumarate when used for HIV treatment. Here, we …
Number of citations: 297 www.thelancet.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.